molecular formula C13H11BrN2O2 B10894683 (2E)-3-(5-bromo-2-hydroxyphenyl)-1-(1-methyl-1H-pyrazol-5-yl)prop-2-en-1-one

(2E)-3-(5-bromo-2-hydroxyphenyl)-1-(1-methyl-1H-pyrazol-5-yl)prop-2-en-1-one

Cat. No.: B10894683
M. Wt: 307.14 g/mol
InChI Key: ZBMYKPIJILRJHY-DUXPYHPUSA-N
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Description

(E)-3-(5-BROMO-2-HYDROXYPHENYL)-1-(1-METHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE is an organic compound characterized by its unique structure, which includes a brominated phenyl group, a hydroxyl group, and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(5-BROMO-2-HYDROXYPHENYL)-1-(1-METHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromo-2-hydroxybenzaldehyde and 1-methyl-1H-pyrazole-5-carbaldehyde.

    Condensation Reaction: These starting materials undergo a Claisen-Schmidt condensation reaction in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

    Purification: The resulting product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as using continuous flow reactors to enhance reaction efficiency and yield. The use of automated purification systems can also streamline the production process.

Types of Reactions:

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The double bond in the propenone moiety can be reduced to form a saturated ketone.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.

Major Products:

    Oxidation: Formation of 3-(5-bromo-2-oxophenyl)-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one.

    Reduction: Formation of 3-(5-bromo-2-hydroxyphenyl)-1-(1-methyl-1H-pyrazol-5-yl)propan-1-one.

    Substitution: Formation of 3-(5-substituted-2-hydroxyphenyl)-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one derivatives.

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology:

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural features.

Medicine:

    Drug Development: Explored for its potential as a pharmacophore in the development of new therapeutic agents.

Industry:

    Materials Science:

Mechanism of Action

The mechanism by which (E)-3-(5-BROMO-2-HYDROXYPHENYL)-1-(1-METHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE exerts its effects is largely dependent on its interaction with molecular targets. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The presence of the bromine atom and hydroxyl group can facilitate interactions with specific amino acid residues in the enzyme’s active site.

Comparison with Similar Compounds

    (E)-3-(2-HYDROXYPHENYL)-1-(1-METHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE: Lacks the bromine atom, which may affect its reactivity and biological activity.

    (E)-3-(5-CHLORO-2-HYDROXYPHENYL)-1-(1-METHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE: Contains a chlorine atom instead of bromine, which can lead to different chemical and biological properties.

Uniqueness: The presence of the bromine atom in (E)-3-(5-BROMO-2-HYDROXYPHENYL)-1-(1-METHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE imparts unique reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C13H11BrN2O2

Molecular Weight

307.14 g/mol

IUPAC Name

(E)-3-(5-bromo-2-hydroxyphenyl)-1-(2-methylpyrazol-3-yl)prop-2-en-1-one

InChI

InChI=1S/C13H11BrN2O2/c1-16-11(6-7-15-16)13(18)4-2-9-8-10(14)3-5-12(9)17/h2-8,17H,1H3/b4-2+

InChI Key

ZBMYKPIJILRJHY-DUXPYHPUSA-N

Isomeric SMILES

CN1C(=CC=N1)C(=O)/C=C/C2=C(C=CC(=C2)Br)O

Canonical SMILES

CN1C(=CC=N1)C(=O)C=CC2=C(C=CC(=C2)Br)O

Origin of Product

United States

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